

NaV1.7 Blocker-801 chemical structure and properties

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Compound of Interest

Compound Name: NaV1.7 Blocker-801

Cat. No.: B12372228

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NaV1.7 Blocker-801: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics and other sensory-related therapeutics. Encoded by the SCN9A gene, NaV1.7 is preferentially expressed in peripheral sensory neurons, where it plays a key role in the initiation and propagation of action potentials in response to noxious stimuli. Genetic studies in humans have solidified its importance: gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This has spurred significant interest in the discovery of selective NaV1.7 inhibitors.

This technical guide focuses on **NaV1.7 Blocker-801**, a sulphonamide-based inhibitor of the NaV1.7 channel. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and available pharmacological data, with a focus on its characterization as an antitussive agent. Detailed experimental methodologies are provided for key assays, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and development purposes.

Chemical Structure and Physicochemical Properties



NaV1.7 Blocker-801, also referred to as Compound 801 in scientific literature, is a potent sulphonamide-based inhibitor of the NaV1.7 sodium channel. Its chemical identity and key properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-(5-chloro-2-((4-chloro-2-(1H-pyrazol-1-yl)phenyl)oxy)-4-fluorophenyl)-5-methylisoxazole-3-sulfonamide	Inferred from SMILES
CAS Number	1235403-75-4	[1][2]
Molecular Formula	C20H15CIF2N6O3S2	[1]
Molecular Weight	524.95 g/mol	[1]
SMILES String	O=S(C1=CC(F)=C(C=C1F)OC 2=CC=C(C=C2C3=CC=NN3C 4CNC4)Cl)(NC5=NC=NS5)=O	[3]

Pharmacological Data

NaV1.7 Blocker-801 has been characterized as a potent inhibitor of the NaV1.7 channel with demonstrated efficacy in preclinical models of cough.

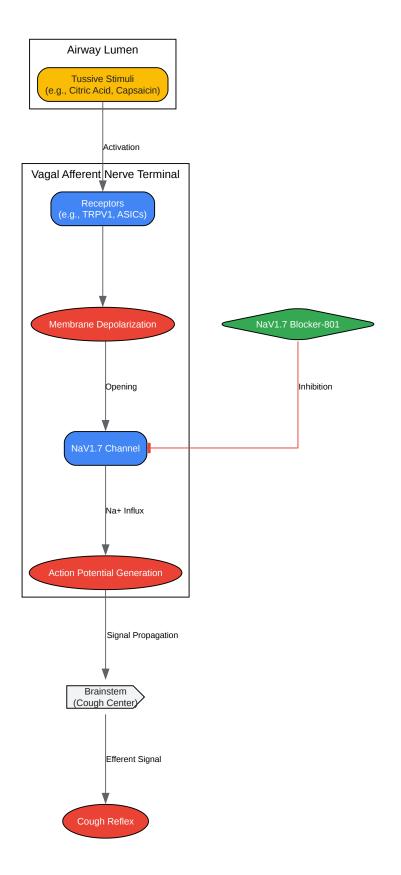
Parameter	Value	Species	Assay	Reference
NaV1.7 IC50	1-100 nM	Guinea Pig	Electrophysiolog y	[4]
In Vivo Efficacy	Inhibition of citric acid-evoked cough	Guinea Pig	Conscious and anesthetized models	[4]

Signaling Pathway

The primary mechanism of action for **NaV1.7 Blocker-801** is the inhibition of the NaV1.7 ion channel, which is a key component in the signaling pathway of sensory neurons, including



those that trigger the cough reflex. The following diagram illustrates the proposed signaling cascade.





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Figure 1. Signaling pathway of the cough reflex mediated by NaV1.7 and the inhibitory action of **NaV1.7 Blocker-801**.

Experimental Protocols Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition

This protocol is a representative method for assessing the inhibitory activity of compounds on NaV1.7 channels expressed in a heterologous system.

1. Cell Culture:

 Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.7 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

2. Cell Preparation:

- Cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips at a low density for recording.
- 3. Electrophysiological Recording:
- Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
- Patch pipettes are pulled from borosilicate glass and filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.
- Whole-cell recordings are established using a patch-clamp amplifier.
- Cells are voltage-clamped at a holding potential of -120 mV.
- 4. Voltage Protocol and Data Acquisition:

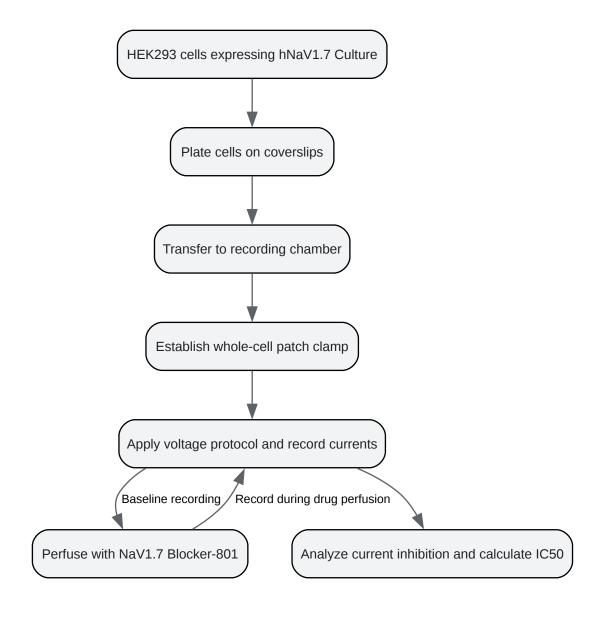
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- NaV1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.
- To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -50 mV for 500 ms) can be used to inactivate a population of channels before the test pulse.
- The test compound (NaV1.7 Blocker-801) is perfused at various concentrations.
- The peak inward current is measured before and after drug application to determine the percentage of inhibition.
- Data is acquired and analyzed using appropriate software (e.g., pCLAMP).
- 5. Data Analysis:
- Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
- The IC50 value is calculated by fitting the data to a Hill equation.





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Figure 2. Experimental workflow for electrophysiological assessment of NaV1.7 Blocker-801.

Citric Acid-Induced Cough Model in Guinea Pigs

This in vivo model is used to evaluate the antitussive efficacy of test compounds.

- 1. Animal Preparation:
- Male Hartley guinea pigs are used for the study.
- Animals are habituated to the experimental setup for several days before the experiment.

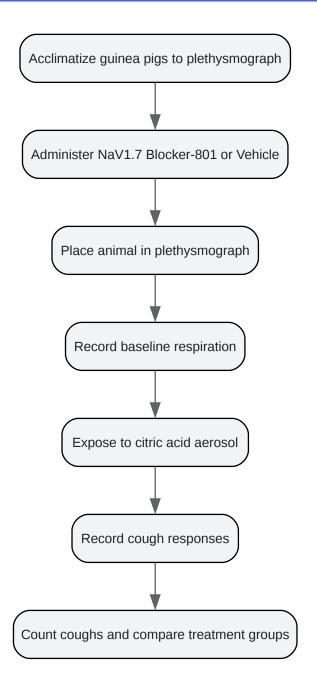
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- 2. Cough Induction and Measurement:
- Conscious and unrestrained guinea pigs are placed in a whole-body plethysmograph.
- A baseline respiratory pattern is recorded.
- Cough is induced by exposing the animals to an aerosol of citric acid solution (e.g., 0.4 M) for a defined period (e.g., 10 minutes).[5]
- Cough events are identified and counted based on the characteristic changes in airflow and pressure, often accompanied by sound recording.[6]
- 3. Drug Administration:
- NaV1.7 Blocker-801 is formulated in an appropriate vehicle.
- The compound is administered via the desired route (e.g., intraperitoneal, oral, or inhaled) at various doses at a specified time before the citric acid challenge.
- 4. Data Analysis:
- The number of coughs in the drug-treated group is compared to the vehicle-treated control group.
- The percentage of inhibition of the cough response is calculated for each dose.
- Dose-response curves are generated to determine the potency of the compound.





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Figure 3. Experimental workflow for the citric acid-induced cough model.

Safety and Tolerability

Preclinical studies have indicated potential safety concerns with systemic administration of **NaV1.7 Blocker-801**. Notably, at doses effective for antitussive activity, observations of hypotension and respiratory depression have been reported in guinea pigs. These findings suggest that the therapeutic window for systemic use may be narrow. Consequently, topical or



inhaled formulations might be a more viable strategy to achieve localized efficacy in the airways while minimizing systemic side effects. Further toxicological and safety pharmacology studies are necessary to fully characterize the risk profile of this compound.

Conclusion

NaV1.7 Blocker-801 is a potent, sulphonamide-based inhibitor of the NaV1.7 channel with demonstrated preclinical efficacy as an antitussive agent. Its mechanism of action is directly linked to the blockade of NaV1.7 channels on vagal afferent nerves, which are crucial for initiating the cough reflex. While the compound shows promise, its systemic administration is associated with cardiovascular and respiratory side effects, highlighting the need for alternative delivery strategies such as topical or inhaled formulations. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of NaV1.7 inhibition. Further investigation into the selectivity profile, pharmacokinetics, and safety of **NaV1.7 Blocker-801** is warranted to fully assess its clinical viability.

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